

# Spectroscopic Data of Methyl 4-(2-aminoethyl)benzoate Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 4-(2-aminoethyl)benzoate hydrochloride

**Cat. No.:** B1355116

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Methyl 4-(2-aminoethyl)benzoate hydrochloride**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a detailed analysis based on structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, standardized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with this or structurally related molecules.

## Introduction

**Methyl 4-(2-aminoethyl)benzoate hydrochloride** is a chemical compound with the molecular formula  $C_{10}H_{14}ClNO_2$ .<sup>[1][2]</sup> It is recognized for its potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Accurate spectroscopic data is paramount for the unequivocal identification, purity assessment, and structural elucidation of this compound. This guide aims to fill the current gap in available data

by providing a detailed predictive analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra, supported by data from closely related molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-(2-aminoethyl)benzoate hydrochloride**. These predictions are derived from the analysis of structurally similar compounds, including various substituted methyl and ethyl benzoates.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Methyl 4-(2-aminoethyl)benzoate Hydrochloride**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 7.9	Doublet	2H	Aromatic (H-2, H-6)
~7.4 - 7.3	Doublet	2H	Aromatic (H-3, H-5)
~3.9	Singlet	3H	O-CH <sub>3</sub>
~3.3 - 3.2	Triplet	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~3.1 - 3.0	Triplet	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~8.3 (broad)	Singlet	3H	-NH <sub>3</sub> <sup>+</sup>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl 4-(2-aminoethyl)benzoate Hydrochloride**

Chemical Shift ( $\delta$ , ppm)	Assignment
~166	C=O (Ester)
~145	Aromatic (C-4)
~130	Aromatic (C-1)
~129	Aromatic (C-2, C-6)
~128	Aromatic (C-3, C-5)
~52	O-CH <sub>3</sub>
~40	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~34	Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Methyl 4-(2-aminoethyl)benzoate Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretch (Ammonium salt)
~3100-3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (Ester)
~1610, ~1500	Medium	Aromatic C=C stretch
~1280, ~1100	Strong	C-O stretch (Ester)
~850	Strong	p-disubstituted benzene C-H bend

Note: The broadness of the N-H stretching band is a characteristic feature of ammonium salts.

## Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically show the mass of the free base after loss of HCl.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-(2-aminoethyl)benzoate (Free Base)

m/z	Ion
179.1	$[M]^+$ (Molecular ion of the free base)
180.1	$[M+H]^+$ (Protonated molecular ion of the free base)

The fragmentation pattern would be expected to show losses characteristic of the ester and ethylamine functionalities.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample of **Methyl 4-(2-aminoethyl)benzoate hydrochloride**.
  - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide ( $D_2O$ ) or Methanol- $d_4$ ) in a clean, dry vial.<sup>[3][4]</sup> The choice of solvent is critical as the compound is a salt.
  - To ensure a homogeneous solution and remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.<sup>[5]</sup>
  - The final sample height in the NMR tube should be approximately 4-5 cm.<sup>[5][6]</sup>
  - Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[7]
  - Acquire the  $^1\text{H}$  NMR spectrum. A standard acquisition may involve 16-64 scans.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[6]
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra using the residual solvent peak.

## Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry approximately 200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.[8]
  - In a clean and dry agate mortar, grind 1-2 mg of the **Methyl 4-(2-aminoethyl)benzoate hydrochloride** sample to a fine powder.[9]
  - Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample within the KBr. The typical sample to KBr ratio is about 1:100.[10]
  - Transfer a portion of the powdered mixture into a pellet die.

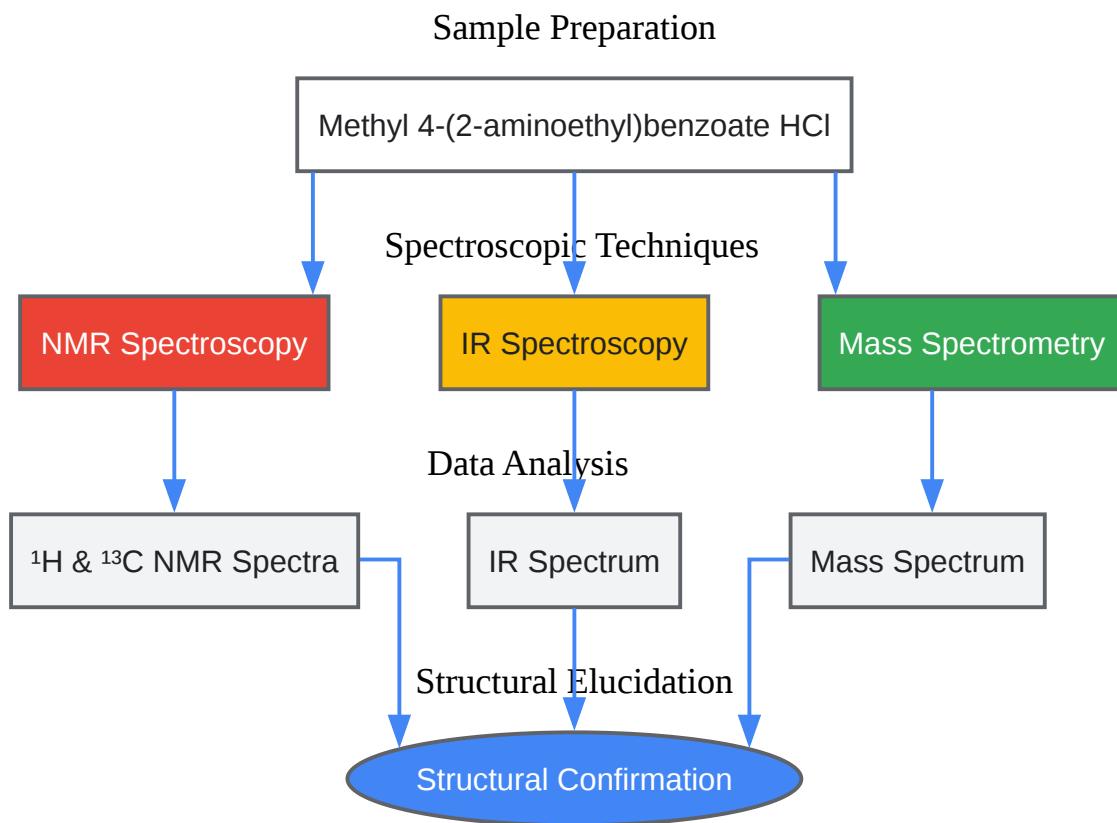
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[8][10]
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of a blank KBr pellet or with an empty sample compartment.[9]
  - Acquire the IR spectrum of the sample pellet, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum should be presented in terms of transmittance or absorbance.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
  - For a pure, solid sample, direct insertion probe (DIP) is a suitable method.
  - Place a small amount of the sample into a capillary tube and insert it into the probe.
  - Insert the probe into the ion source of the mass spectrometer.
  - Gradually heat the probe to volatilize the sample into the ion source. As a hydrochloride salt, thermal decomposition to the free base and HCl is expected prior to ionization.
- Ionization and Analysis:
  - The volatilized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[11][12]
  - The resulting positive ions are accelerated and guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion.

- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the mass of the free base of the compound.
  - Analyze the fragmentation pattern to gain structural information.

## Visualizations



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Caption: Workflow for Spectroscopic Analysis.

## Conclusion

While direct experimental spectroscopic data for **Methyl 4-(2-aminoethyl)benzoate hydrochloride** remains elusive in the reviewed literature, this guide provides a robust, predicted dataset based on sound chemical principles and analysis of analogous structures. The detailed experimental protocols offer a standardized approach for researchers to obtain their own data for this compound. It is anticipated that this technical guide will facilitate future research and development involving **Methyl 4-(2-aminoethyl)benzoate hydrochloride** by providing a foundational understanding of its key spectroscopic features.

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- To cite this document: BenchChem. [Spectroscopic Data of Methyl 4-(2-aminoethyl)benzoate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1355116#spectroscopic-data-for-methyl-4-2-aminoethyl-benzoate-hydrochloride-nmr-ir-ms>]

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